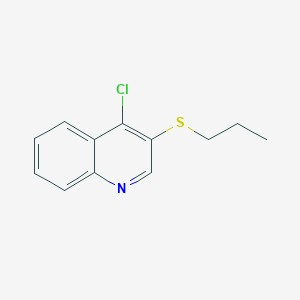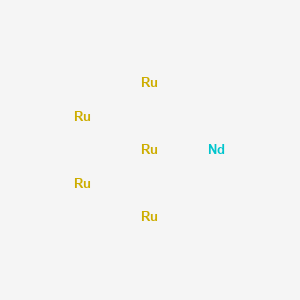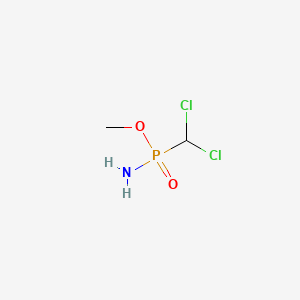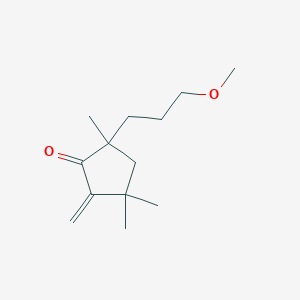
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one is a complex organic compound with a unique structure that includes a cyclopentane ring substituted with methoxypropyl and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-1-propanol with triethylamine and dichloromethane, followed by the addition of acryloyl chloride . This reaction is typically carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts, to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Brinzolamide: A carbonic anhydrase inhibitor with a similar methoxypropyl group.
3-Methoxypropyl 2-methoxyacetate: Another compound with a methoxypropyl group, used in various industrial applications.
Uniqueness
2-(3-Methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
88400-81-1 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-(3-methoxypropyl)-2,4,4-trimethyl-5-methylidenecyclopentan-1-one |
InChI |
InChI=1S/C13H22O2/c1-10-11(14)13(4,7-6-8-15-5)9-12(10,2)3/h1,6-9H2,2-5H3 |
InChI Key |
DTASAOHZWACVGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=O)C1=C)(C)CCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



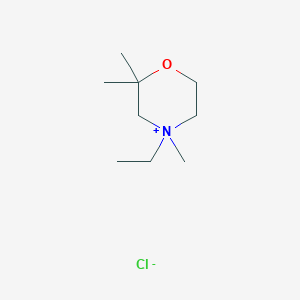
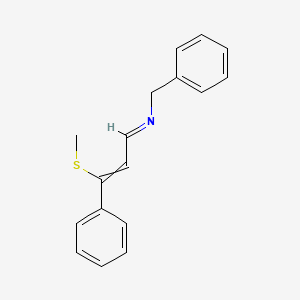
![5-[3-(4-Methoxyphenyl)propyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B14405867.png)
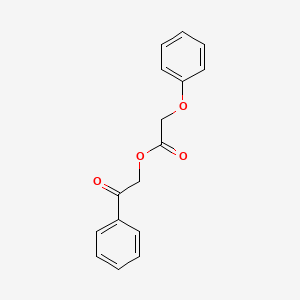

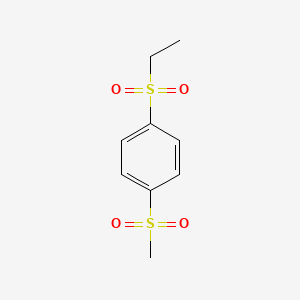
![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
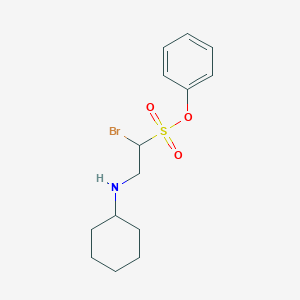
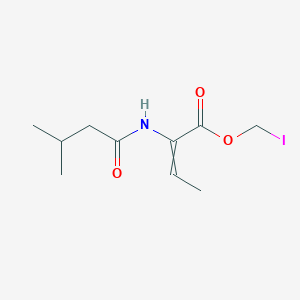
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
